molecular formula C11H10F3N3O B13909276 3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine

3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine

Cat. No.: B13909276
M. Wt: 257.21 g/mol
InChI Key: KJKPDPQRKBSHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. The presence of a trifluoromethyl group enhances its chemical stability and biological activity, making it a valuable compound in various scientific fields .

Preparation Methods

The synthesis of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- typically involves the following steps:

Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include bromine, hydrogen peroxide, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- can be compared with other pyrazole derivatives, such as:

The uniqueness of 1H-Pyrazol-3-amine, 5-[[3-(trifluoromethyl)phenyl]methoxy]- lies in its specific combination of functional groups, which confer distinct chemical stability and biological activity.

Properties

Molecular Formula

C11H10F3N3O

Molecular Weight

257.21 g/mol

IUPAC Name

3-[[3-(trifluoromethyl)phenyl]methoxy]-1H-pyrazol-5-amine

InChI

InChI=1S/C11H10F3N3O/c12-11(13,14)8-3-1-2-7(4-8)6-18-10-5-9(15)16-17-10/h1-5H,6H2,(H3,15,16,17)

InChI Key

KJKPDPQRKBSHID-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)COC2=NNC(=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.